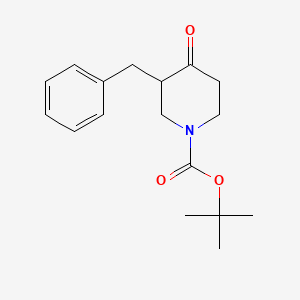

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRKAOUQKRGROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659675 | |

| Record name | tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193274-82-7 | |

| Record name | tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate, registered under CAS Number 193274-82-7, is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid piperidone core, substituted with a benzyl group at the 3-position and protected by a tert-butoxycarbonyl (Boc) group on the nitrogen, makes it a versatile precursor for the synthesis of complex molecular architectures. The strategic placement of the ketone and benzyl functionalities allows for a wide range of chemical modifications, rendering it an intermediate of significant interest in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, and its applications in drug discovery.

Physicochemical and Spectroscopic Properties

The basic properties of this compound are essential for its handling, reaction setup, and characterization. While some physical properties are available from commercial suppliers, detailed spectroscopic data is often found within scientific literature.

Physical and Chemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 193274-82-7 | [1] |

| Molecular Formula | C₁₇H₂₃NO₃ | [1][2] |

| Molecular Weight | 289.37 g/mol | [1] |

| Boiling Point | 409°C | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Storage | 2-8°C | [1] |

Spectroscopic Data

Spectroscopic data is critical for the identification and purity assessment of the compound. Below are the predicted mass spectrometry peaks.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 290.17508 |

| [M+Na]⁺ | 312.15702 |

| [M-H]⁻ | 288.16052 |

| [M+NH₄]⁺ | 307.20162 |

| [M+K]⁺ | 328.13096 |

| (Data sourced from PubChemLite prediction)[2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the α-alkylation of a protected 4-piperidone precursor. The following protocol is a representative method based on established chemical principles for such transformations.

Synthesis Workflow

The logical flow for the synthesis involves the preparation of an enolate or enamine from N-Boc-4-piperidone, followed by alkylation with benzyl bromide, and subsequent workup and purification.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: α-Alkylation of N-Boc-4-piperidone

This protocol describes a method for the synthesis of this compound.

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

-

Benzyl bromide

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA):

-

To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78°C using a dry ice/acetone bath.

-

Add diisopropylamine (1.1 equivalents) to the cooled THF.

-

Slowly add n-BuLi (1.05 equivalents) dropwise to the solution.

-

Stir the mixture at -78°C for 30 minutes to generate the LDA solution.

-

-

Enolate Formation:

-

In a separate flame-dried flask under an inert atmosphere, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF.

-

Cool this solution to -78°C.

-

Slowly transfer the previously prepared LDA solution to the piperidone solution via cannula or syringe.

-

Stir the reaction mixture at -78°C for 1-2 hours to ensure complete formation of the enolate.

-

-

Alkylation:

-

To the enolate solution at -78°C, add benzyl bromide (1.2 equivalents) dropwise.

-

Allow the reaction to stir at -78°C for several hours and then let it slowly warm to room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

-

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate in the synthesis of various biologically active molecules.

-

CNS Agents: The structure is particularly useful for creating modulators of dopamine receptors and other neurological targets.[1]

-

Scaffold for Libraries: The Boc-protecting group allows for selective deprotection and further functionalization at the nitrogen atom, while the ketone offers a handle for reactions such as reductive amination, Wittig reactions, or the formation of heterocyclic rings. This makes it an ideal starting point for generating compound libraries for high-throughput screening.[1]

-

Precursor to Fentanyl Analogs: The parent compound, N-Boc-4-piperidone, is a known precursor in the synthesis of fentanyl and its derivatives, highlighting the importance of the substituted 4-piperidone core in opioid chemistry.

The logical relationship of this intermediate to the development of bioactive compounds is illustrated below.

Caption: Role as a versatile intermediate in drug discovery.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in pharmaceutical research and development. Its well-defined structure offers multiple sites for chemical modification, enabling the efficient construction of diverse and complex molecules. While detailed experimental characterization data is sparse in publicly accessible domains, its synthesis is achievable through standard organic chemistry methodologies, such as the alkylation of N-Boc-4-piperidone. This guide provides a foundational understanding of its properties and a practical framework for its synthesis, empowering researchers to leverage this compound in their drug discovery endeavors.

References

Synthesis of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate: A Technical Guide

Introduction

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted piperidine scaffold is a common motif in a variety of biologically active compounds. This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, including detailed experimental protocols, data presentation, and workflow visualizations. The synthesis involves the α-benzylation of the readily available N-Boc-4-piperidone.

Proposed Synthetic Pathway

The most direct and plausible method for the synthesis of this compound is the α-alkylation of N-tert-butoxycarbonyl-4-piperidone. The Stork enamine alkylation offers a reliable and selective method for achieving mono-alkylation of ketones[1][2][3]. This approach involves two key steps: the formation of an enamine from N-Boc-4-piperidone and a secondary amine, followed by the alkylation of the enamine with benzyl bromide and subsequent hydrolysis to yield the target product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for the Stork enamine alkylation[1][2][3]. Researchers should adapt these methods as necessary based on laboratory conditions and scale.

Step 1: Synthesis of tert-Butyl 4-(pyrrolidin-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate (Enamine Intermediate)

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-Boc-4-piperidone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

-

Reaction Conditions: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the toluene. The resulting crude enamine is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude enamine intermediate from Step 1 in a suitable aprotic solvent such as acetonitrile or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the solution at room temperature. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.

-

Hydrolysis: Upon completion of the alkylation, add water to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the resulting iminium salt.

-

Work-up and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are hypothetical and will depend on specific reaction conditions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Amount (molar eq.) | Product Amount (molar eq.) | Theoretical Yield (%) |

| N-Boc-4-piperidone | C10H17NO3 | 199.25 | 1.0 | - | - |

| Pyrrolidine | C4H9N | 71.12 | 1.2 | - | - |

| Benzyl bromide | C7H7Br | 171.03 | 1.1 | - | - |

| This compound | C17H23NO3 | 289.37 | - | 1.0 | (To be determined) |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of the target molecule.

This technical guide outlines a robust and feasible synthetic route to this compound using the Stork enamine alkylation. The provided experimental protocols and visualizations serve as a comprehensive resource for researchers in the field of organic synthesis and drug discovery. The successful application of this methodology will provide access to a key intermediate for the development of novel therapeutics.

References

An In-depth Technical Guide to tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate, a key heterocyclic building block, is of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, substituted with a benzyl group and protected by a tert-butoxycarbonyl (Boc) group, makes it a versatile intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1] The presence of the Boc protecting group facilitates selective modifications at other positions of the piperidine ring, a common structural motif in drug discovery.[1]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring with a ketone at the 4-position, a benzyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Systematic Name: this compound CAS Number: 193274-82-7[2][3] Molecular Formula: C₁₇H₂₃NO₃[1][2][3] Molecular Weight: 289.37 g/mol [1][2]

Physicochemical Data

A summary of the available and predicted quantitative data for this compound is presented in Table 1. It is important to note that while some physical properties are reported by commercial suppliers, detailed experimental spectroscopic data in peer-reviewed literature is limited for this specific compound. Therefore, data for the closely related and commonly used precursor, tert-butyl 4-oxopiperidine-1-carboxylate, is included for comparative purposes.

| Property | Value (this compound) | Value (tert-Butyl 4-oxopiperidine-1-carboxylate) |

| Boiling Point | 409°C[1] | Not available |

| Melting Point | Not available | 71-72 °C[4] |

| Storage Temperature | 2-8°C[1] | Not available |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted shifts would resemble a combination of the benzyl group and the Boc-piperidone scaffold. | δ 3.70 (t, J=6.0 Hz, 4H), 2.45 (t, J=6.0 Hz, 4H), 1.48 (s, 9H)[5] |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted shifts would include signals for the benzyl group carbons, the piperidone ring carbons, the Boc group carbons, and the ketone carbonyl. | δ 207.2, 154.6, 80.2, 45.9, 41.2, 28.4[5] |

| Mass Spectrometry (m/z) | [M+H]⁺: 290.1751 | [M+H]⁺: 200.1281 |

| IR Spectroscopy (cm⁻¹) | Expected peaks for C=O (ketone and carbamate), C-N, and aromatic C-H stretches. | Not available |

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the α-alkylation of a pre-formed N-Boc-4-piperidone with a benzyl halide. This method provides a straightforward approach to introducing the benzyl group at the desired position.

Experimental Protocol: Synthesis via Alkylation

This protocol is a representative procedure based on established methods for the α-alkylation of ketones.

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS) (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: A solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A solution of LDA or NaHMDS in THF is added dropwise over 20 minutes, and the resulting mixture is stirred at -78°C for 1 hour to ensure complete enolate formation.

-

Alkylation: Benzyl bromide is added dropwise to the reaction mixture at -78°C. The reaction is allowed to stir at this temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78°C. The mixture is then allowed to warm to room temperature.

-

Extraction: The aqueous layer is separated, and the organic layer is washed with water and brine. The aqueous layers are back-extracted with ethyl acetate. The combined organic extracts are dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The piperidine core is a prevalent feature in many CNS-active drugs. The benzyl group can be a key pharmacophoric element or a precursor for further functionalization.

Notably, derivatives of 3-substituted piperidines are explored as modulators of dopamine receptors. For instance, benzyloxy piperidine derivatives have been investigated as potent and selective dopamine D4 receptor antagonists, which are of interest for the treatment of schizophrenia and other neurological disorders.[6] The synthesis of such compounds often starts from a chiral piperidine scaffold that can be derived from intermediates like this compound.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound.

Caption: Synthetic route to the target compound.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1] Recommended storage is at 2-8°C.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel drug candidates targeting the central nervous system. Its synthesis via α-alkylation of N-Boc-4-piperidone is a robust and scalable method. The structural features of this compound offer multiple avenues for further chemical modification, making it a cornerstone for the construction of diverse libraries of bioactive molecules. Researchers and drug development professionals can leverage this key intermediate to accelerate the discovery of new and improved therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. 001chemical.com [001chemical.com]

- 3. This compound;193274-82-7 [abichem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate (CAS 193274-82-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate, with the CAS number 193274-82-7, is a pivotal intermediate in the field of medicinal chemistry. Its unique structural features, comprising a piperidine core functionalized with a benzyl group and protected by a tert-butoxycarbonyl (Boc) group, make it a valuable building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, spectroscopic data, and its significant applications in drug discovery, particularly in the development of agents targeting the central nervous system (CNS).

The piperidine scaffold is a prevalent motif in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to interact with various biological targets. The presence of the Boc protecting group in this compound allows for selective chemical transformations at other positions of the molecule, a crucial aspect in multi-step organic synthesis.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 193274-82-7 | [1][2] |

| Molecular Formula | C₁₇H₂₃NO₃ | [1][3] |

| Molecular Weight | 289.37 g/mol | [1][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-Boc-3-benzyl-4-piperidone, 1-Piperidinecarboxylic acid, 3-(phenylmethyl)-4-oxo-, 1,1-dimethylethyl ester | [2] |

| Appearance | Not specified in literature, likely a solid or oil | |

| Boiling Point | 409°C | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Experimental Protocols

Representative Synthesis of this compound

The synthesis can be envisioned as a multi-step process starting from commercially available materials. A potential synthetic workflow is outlined below.

Experimental Protocol: α-Benzylation of N-Boc-4-piperidone

This protocol describes the α-benzylation of N-Boc-4-piperidone, a common precursor, to yield the target compound.

Materials:

-

N-Boc-4-piperidone

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Sodium hydride (NaH)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: A solution of N-Boc-4-piperidone in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as LDA (typically 1.1 equivalents), is added dropwise to the solution to form the lithium enolate. Alternatively, a base like sodium hydride can be used at 0°C to room temperature. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to ensure complete enolate formation.

-

Alkylation: Benzyl bromide (typically 1.2 equivalents) is then added dropwise to the enolate solution at the same low temperature. The reaction is allowed to warm slowly to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data

The following table summarizes the expected ¹H and ¹³C NMR spectroscopic data for this compound based on data for structurally related compounds.[7]

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic protons | 7.15-7.35 | m | 5H | -C₆H₅ |

| CH₂-Ph | 2.60-3.20 | m | 2H | Benzylic CH₂ |

| Piperidine ring protons | 2.40-4.20 | m | 7H | Piperidine CH₂, CH |

| Boc group | 1.45 | s | 9H | -C(CH₃)₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl (ketone) | ~208 | C=O |

| Carbonyl (Boc) | ~155 | O-C=O |

| Aromatic carbons | ~126-138 | -C₆H₅ |

| Boc quaternary carbon | ~80 | -C(CH₃)₃ |

| Piperidine ring carbons | ~40-60 | Piperidine CH₂, CH |

| Benzylic carbon | ~35 | CH₂-Ph |

| Boc methyl carbons | ~28 | -C(CH₃)₃ |

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting the central nervous system.[3] Its primary application lies in the development of dopamine D4 receptor antagonists.[8][9]

Role as a Precursor for Dopamine D4 Receptor Antagonists

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. It is implicated in various neurological and psychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease.[8] Consequently, the development of selective D4 receptor antagonists is a significant area of research in drug discovery.

The structure of this compound provides a versatile scaffold for the synthesis of such antagonists. The 4-oxo group can be readily converted to other functionalities, such as amines or hydroxyl groups, allowing for the introduction of various substituents to modulate potency and selectivity. The benzyl group can also be modified or replaced to explore structure-activity relationships (SAR). The Boc protecting group can be easily removed under acidic conditions to allow for further derivatization at the piperidine nitrogen.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is coupled to Gi/o proteins. Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).

References

- 1. researchgate.net [researchgate.net]

- 2. pure.uva.nl [pure.uva.nl]

- 3. This compound [myskinrecipes.com]

- 4. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 5. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 6. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Physical and chemical properties of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS). Its rigid piperidine core, combined with the versatile benzyl and tert-butoxycarbonyl (Boc) protecting groups, makes it an attractive scaffold for the development of novel therapeutics, including dopamine receptor modulators. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its synthesis, and its applications in medicinal chemistry.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers and databases, experimentally verified values for properties such as melting point, pKa, and solubility are not widely reported in the scientific literature.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃NO₃ | [1] |

| Molecular Weight | 289.37 g/mol | [1] |

| Boiling Point | 409°C | [1] |

| CAS Number | 193274-82-7 | [1] |

| Predicted XlogP | 2.6 | [2] |

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 290.17508 |

| [M+Na]⁺ | 312.15702 |

| [M-H]⁻ | 288.16052 |

| [M+NH₄]⁺ | 307.20162 |

| [M+K]⁺ | 328.13096 |

| [M+H-H₂O]⁺ | 272.16506 |

| Data from PubChemLite[2] |

Synthesis and Purification

Conceptual Synthetic Workflow

The synthesis would likely involve the benzylation of a suitable N-Boc-4-piperidone precursor.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Considerations

Materials:

-

N-Boc-4-piperidone

-

Benzyl bromide or benzyl chloride

-

A suitable base (e.g., sodium hydride, lithium diisopropylamide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Reagents for workup and purification (e.g., saturated ammonium chloride solution, organic solvents for extraction, silica gel for chromatography)

General Procedure (Hypothetical):

-

To a solution of N-Boc-4-piperidone in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), a strong base is added at a low temperature (e.g., -78 °C) to generate the enolate.

-

Benzyl bromide or chloride is then added to the reaction mixture, and the solution is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Note: The specific reaction conditions, including the choice of base, solvent, temperature, and reaction time, would require optimization for this particular substrate.

Applications in Drug Discovery

The N-benzyl piperidine motif is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets through mechanisms such as cation-π interactions.[3] The structure of this compound makes it a key building block for creating libraries of compounds for screening against various CNS targets.

Role as a Precursor for Dopamine Receptor Modulators

This compound is particularly useful in the development of dopamine receptor modulators.[1] The piperidine scaffold is a common feature in many known dopamine receptor ligands. The 4-oxo group provides a handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore the structure-activity relationship (SAR) and optimize properties such as binding affinity, selectivity, and pharmacokinetic profiles.

The general workflow for utilizing this intermediate in a drug discovery campaign is outlined below.

Caption: Drug discovery workflow utilizing the target intermediate.

Conclusion

This compound is a strategically important building block for the synthesis of novel piperidine-based compounds with potential therapeutic applications, especially in the realm of CNS disorders. While comprehensive experimental data for this specific molecule is somewhat limited in the public domain, its structural features and the established utility of the N-benzyl piperidine motif underscore its value in medicinal chemistry and drug discovery. Further research to fully characterize its physical, chemical, and pharmacological properties is warranted.

References

The Pivotal Role of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique structural features, including a bulky tert-butoxycarbonyl (Boc) protecting group and a reactive piperidone core, make it an ideal starting material for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound, with a particular focus on its role in the development of novel therapeutics targeting the central nervous system (CNS).

Physicochemical Properties and Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₇H₂₃NO₃ |

| Molecular Weight | 289.37 g/mol |

| CAS Number | 193274-82-7 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported |

| Boiling Point | ~409 °C (predicted)[1] |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

| Storage | 2-8°C, under inert atmosphere[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of N-Boc-4-piperidone with a suitable benzyl halide. This reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic attack on the benzyl halide.

Experimental Protocol: Synthesis via Alkylation

This protocol describes a general method for the synthesis of this compound.

Materials:

-

N-Boc-4-piperidone

-

Benzyl bromide

-

Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

-

Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of LDA (1.1 equivalents) in THF is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour to facilitate complete enolate formation.

-

Alkylation: A solution of benzyl bromide (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 2 hours and then gradually warmed to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 60-75% |

| Purity (by HPLC) | >95% |

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. This compound serves as a versatile precursor for the synthesis of various therapeutic agents, particularly those targeting CNS disorders.

Role in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

Neurokinin-1 (NK1) receptor antagonists have shown therapeutic potential in the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. The 3-benzhydryl-4-piperidone scaffold, accessible from derivatives of this compound, has been identified as a potent core for novel NK1 receptor antagonists. These compounds function by blocking the binding of the neuropeptide Substance P to the NK1 receptor, thereby inhibiting its downstream signaling cascade.

The following diagram illustrates the general signaling pathway of the NK1 receptor and the inhibitory action of an antagonist derived from the subject compound.

Synthetic Workflow for CNS Drug Candidates

The general workflow for utilizing this compound in the synthesis of CNS drug candidates often involves a series of key transformations. The Boc-protecting group allows for selective modification of the piperidine ring, while the ketone functionality provides a handle for further diversification.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex piperidine-containing molecules with significant therapeutic potential. Its strategic importance in the development of CNS-active compounds, such as NK1 receptor antagonists, highlights its value to the pharmaceutical industry. The synthetic methodologies and applications outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the utility of this versatile building block in their quest for novel and improved therapeutics.

References

Navigating the Landscape of Piperidones: A Technical Guide to N-Benzyl-4-piperidone and its N-Boc Analogue

A Note on Nomenclature: The compound "N-Boc-3-benzyl-4-piperidone" is not prominently documented in scientific literature. It is plausible that this name is a conflation of two closely related and widely used piperidone derivatives: N-Benzyl-4-piperidone and N-Boc-4-piperidone . This guide will provide a comprehensive overview of these two pivotal compounds, detailing their history, synthesis, and applications in research and drug development. N-Benzyl-4-piperidone often serves as a precursor to N-Boc-4-piperidone, with the benzyl group being a common protecting group that is later replaced by the Boc (tert-butyloxycarbonyl) group.

N-Benzyl-4-piperidone: A Foundational Intermediate

N-Benzyl-4-piperidone is a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] The piperidine structural motif is a key component in many drugs, including analgesics, antihistamines, antipsychotics, and antitumor agents.[1][2] The benzyl group can be removed via hydrogenolysis, allowing for further functionalization at the nitrogen atom, while the carbonyl group at the 4-position is a reactive site for various chemical transformations.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C12H15NO | [1][3] |

| Molecular Weight | 189.25 g/mol | [4] |

| Appearance | Yellow liquid or neat oil | [3][4] |

| CAS Number | 3612-20-2 | [3] |

Synthesis of N-Benzyl-4-piperidone

Multiple synthetic routes to N-Benzyl-4-piperidone have been developed. A common and efficient method involves a one-pot reaction starting from benzylamine and an acrylic acid ester.[2]

Experimental Protocol: One-Pot Synthesis from Benzylamine and Acrylate [1][2]

-

Michael Addition: Benzylamine and an alcohol-based organic solvent (e.g., methanol) are added to a reaction vessel. An acrylic acid ester (e.g., methyl acrylate) is then added dropwise, with the molar ratio of acrylate to benzylamine typically between 2.6 and 5. The mixture is stirred, and the temperature is raised to 50-60°C for 9-24 hours.[1][2] Excess acrylate is used to increase product purity.[1]

-

Dieckmann Condensation: After the initial reaction, the excess acrylate and solvent are removed by distillation. A condensation solvent and an organic base (e.g., sodium methoxide, potassium tert-butoxide) are added. The mixture is heated to 50-85°C and maintained for 9-16 hours.[1][2]

-

Hydrolysis and Decarboxylation: The reaction mixture is cooled, and an acid is added for neutralization. A catalyst is then introduced, and the mixture is heated to 60-85°C to facilitate decarboxylation, yielding N-Benzyl-4-piperidone.[2]

-

Workup: An inorganic base is added to adjust the pH to 8-9. The aqueous layer is separated, and the organic layer is distilled to recover the solvent. The final product is obtained by vacuum distillation.[2]

Another established method utilizes microwave radiation to accelerate the Michael addition and Dieckmann condensation steps.[1]

Logical Workflow for N-Benzyl-4-piperidone Synthesis

Caption: One-pot synthesis of N-Benzyl-4-piperidone.

N-Boc-4-piperidone: A Versatile Building Block

N-Boc-4-piperidone is a widely used intermediate in drug discovery, valued for its role in the synthesis of complex molecules, including fentanyl and its analogues.[5][6][7] The Boc protecting group is stable under many reaction conditions but can be easily removed with acid, providing a versatile handle for synthetic transformations.[8]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C10H17NO3 | [6][9] |

| Molecular Weight | 199.2 g/mol | [6] |

| Appearance | Solid | [6] |

| CAS Number | 79099-07-3 | [6] |

| Purity | ≥98% | [6] |

| Solubility | Soluble in DMSO and Ethanol | [6] |

Synthesis of N-Boc-4-piperidone

A common route to N-Boc-4-piperidone involves the debenzylation of N-Benzyl-4-piperidone followed by the protection of the resulting piperidone with a Boc group.

Experimental Protocol: Synthesis from N-Benzyl-4-piperidone

This synthesis is analogous to the first step described for N-Boc-3-piperidone starting from a benzyl-protected precursor.[10]

-

Hydrogenolysis (Debenzylation): To a solution of N-Benzyl-4-piperidone in methanol, 10% palladium on carbon (Pd/C) is added under a nitrogen atmosphere. The mixture is then subjected to a hydrogen atmosphere (e.g., 55 psi) and shaken overnight.[10] The catalyst is removed by filtration through celite, and the solvent is evaporated to yield 4-piperidone.

-

Boc Protection: The crude 4-piperidone is dissolved in a suitable solvent like tetrahydrofuran (THF). An aqueous solution of sodium bicarbonate and di-tert-butyl dicarbonate (Boc anhydride) are added, and the mixture is stirred for an extended period (e.g., 48 hours).[10]

-

Workup and Purification: The reaction mixture is partitioned between water and an organic solvent like ethyl acetate. The organic layers are combined, washed with dilute acid and brine, dried over magnesium sulfate, and concentrated. The final product, N-Boc-4-piperidone, is purified by silica gel flash chromatography.[10]

Experimental Workflow for N-Boc-4-piperidone Synthesis

Caption: Synthetic workflow from N-Benzyl-4-piperidone to N-Boc-4-piperidone.

Applications in Drug Development

Both N-Benzyl-4-piperidone and N-Boc-4-piperidone are instrumental in the synthesis of a variety of biologically active molecules.

-

N-Benzyl-4-piperidone is a key intermediate in the synthesis of drugs like Donepezil and Pimozide.[1] It is also a starting material for fentanyl and its derivatives.[3] The N-benzyl piperidine motif itself is recognized for its ability to fine-tune the efficacy and physicochemical properties of drug candidates.[11]

-

N-Boc-4-piperidone is a crucial building block for creating substituted piperidines.[12] A primary application is in the synthesis of fentanyl, where it undergoes reductive amination with aniline.[5][7] This reaction is a key step in producing the core structure of this potent analgesic.[7] The versatility of N-Boc-4-piperidone allows for the creation of extensive libraries of compounds for high-throughput screening in drug discovery programs.[8]

Reductive Amination Pathway in Fentanyl Synthesis

Caption: Role of N-Boc-4-piperidone in the synthesis of Fentanyl.

Conclusion

While the specific compound "N-Boc-3-benzyl-4-piperidone" remains elusive in the chemical literature, the foundational roles of N-Benzyl-4-piperidone and N-Boc-4-piperidone are well-established. These compounds are indispensable precursors and intermediates in medicinal chemistry, providing the structural framework for a multitude of therapeutic agents. Their versatile reactivity and the strategic use of the benzyl and Boc protecting groups enable chemists to construct complex molecular architectures with precision and efficiency, driving innovation in drug discovery and development.

References

- 1. Page loading... [guidechem.com]

- 2. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. caymanchem.com [caymanchem.com]

- 7. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. chembk.com [chembk.com]

- 10. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 11. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

Navigating the Potential of N-Boc-3-benzyl-4-piperidone: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] Within this class of compounds, N-Boc-protected piperidones are versatile building blocks, offering a stable and readily functionalizable platform for the synthesis of complex molecular architectures. This technical guide focuses on the potential research applications of a specific, yet underexplored derivative: N-Boc-3-benzyl-4-piperidone .

While direct literature on N-Boc-3-benzyl-4-piperidone is scarce, its chemical structure suggests significant potential as a key intermediate in the development of novel therapeutics. By examining the well-documented chemistry of its parent compound, N-Boc-4-piperidone, and the established pharmacological importance of the N-benzylpiperidine motif, we can extrapolate a roadmap for its synthesis and application in drug discovery. This guide will provide a comprehensive overview of its inferred synthetic pathways, potential biological relevance, and a framework for its utilization in research and development.

Physicochemical Properties and Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 199.25 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 73-77 °C | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, ethanol, and methanol | --INVALID-LINK-- |

| CAS Number | 79099-07-3 | --INVALID-LINK-- |

Proposed Synthesis of N-Boc-3-benzyl-4-piperidone

The most plausible and direct route to synthesize N-Boc-3-benzyl-4-piperidone is through the α-benzylation of the enolate of N-Boc-4-piperidone. This standard organic transformation allows for the introduction of the benzyl group at the C-3 position.

Experimental Protocol: α-Benzylation of N-Boc-4-piperidone

Materials:

-

N-Boc-4-piperidone

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or another suitable strong base

-

Benzyl bromide

-

Ammonium chloride solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: Dissolve N-Boc-4-piperidone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in THF to the cooled solution. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete enolate formation.[3][4][5]

-

Benzylation: To the cold enolate solution, add benzyl bromide dropwise. The reaction is allowed to proceed at -78 °C for several hours and then gradually warmed to room temperature overnight.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate. The combined organic layers should be washed with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-Boc-3-benzyl-4-piperidone.

Diagram of Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of N-Boc-3-benzyl-4-piperidone.

Potential Research Applications in Drug Discovery

The N-Boc-3-benzyl-4-piperidone scaffold is a promising starting point for the development of a variety of therapeutic agents. The presence of the benzyl group at the 3-position introduces a key hydrophobic and aromatic moiety that can be crucial for binding to various biological targets. The ketone at the 4-position and the Boc-protected nitrogen provide orthogonal handles for further chemical modifications.

Central Nervous System (CNS) Agents

The N-benzylpiperidine motif is a common feature in many centrally acting drugs.[6][7] Derivatives of N-Boc-3-benzyl-4-piperidone could be explored for their potential as:

-

Dopamine and Serotonin Transporter Ligands: The GBR series of compounds, which are potent dopamine reuptake inhibitors, often feature N-benzylpiperidine structures.[8] Modification of the benzyl group and further functionalization of the piperidone ring could lead to novel ligands with potential applications in treating depression, ADHD, and substance abuse disorders.

-

Cholinesterase Inhibitors: Donepezil, a well-known Alzheimer's drug, contains an N-benzylpiperidine core.[9] The N-Boc-3-benzyl-4-piperidone scaffold could be used to synthesize new analogs with improved efficacy or side-effect profiles for the treatment of neurodegenerative diseases.

Hypothetical Signaling Pathway Inhibition:

Caption: Hypothetical antagonism of a GPCR signaling pathway by a derivative.

Oncology

Piperidone-containing compounds have shown promise as anticancer agents. The introduction of a benzyl group could enhance their cytotoxic or targeted activities.

-

NF-κB and Apoptosis Induction: Chalcones derived from 4-piperidones have been shown to induce apoptosis and inhibit NF-κB signaling in cancer cells. The benzyl group could be modified to optimize these activities.

-

Kinase Inhibitors: The piperidine ring is a common scaffold in kinase inhibitors. The N-Boc-3-benzyl-4-piperidone core could be elaborated to target specific kinases involved in cancer progression.

Antiviral and Antimicrobial Agents

The piperidine nucleus is present in several antiviral and antimicrobial drugs. The lipophilic nature of the benzyl group could enhance cell permeability and potency. Further derivatization of the ketone could lead to compounds with novel mechanisms of action against various pathogens.

Future Directions and Conclusion

N-Boc-3-benzyl-4-piperidone represents a promising, yet largely unexplored, chemical entity with significant potential in drug discovery. The synthetic route to this compound is straightforward based on established organic chemistry principles. Its structural features, combining the versatile N-Boc-4-piperidone core with a strategically placed benzyl group, make it an attractive starting point for the development of new therapeutic agents targeting a range of diseases, particularly those affecting the central nervous system and in oncology.

This technical guide provides a foundational framework for researchers and drug development professionals to begin exploring the potential of N-Boc-3-benzyl-4-piperidone. Further studies are warranted to fully elucidate its chemical reactivity and pharmacological profile, which could unlock a new chapter in the rich history of piperidine-based drug discovery.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 6. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 9. par.nsf.gov [par.nsf.gov]

Methodological & Application

Synthesis of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate, a valuable intermediate in the development of various pharmaceutical agents. The synthesis is based on the alpha-alkylation of commercially available tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). The key transformation involves the formation of a lithium enolate using a strong, non-nucleophilic base, followed by quenching with benzyl bromide. This protocol details the necessary reagents, optimal reaction conditions, purification methods, and expected analytical data.

Introduction

Piperidine derivatives are core structural motifs in a wide array of pharmaceuticals and bioactive molecules. The functionalization of the piperidine ring is a critical aspect of medicinal chemistry, enabling the modulation of pharmacological properties. Specifically, 3-substituted 4-piperidones are important building blocks for the synthesis of various therapeutic agents. The title compound, this compound, serves as a key precursor for more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for selective reactions at other positions of the ring and can be readily removed under acidic conditions. The described protocol offers a reliable method for the preparation of this intermediate.

Reaction Scheme

The synthesis proceeds via a two-step, one-pot reaction involving the deprotonation of N-Boc-4-piperidone to form a lithium enolate, which is then alkylated with benzyl bromide.

Experimental Protocol

Materials and Reagents

| Reagent | Abbreviation | Grade | Supplier |

| tert-Butyl 4-oxopiperidine-1-carboxylate | N-Boc-4-piperidone | ≥98% | e.g., Sigma-Aldrich |

| Diisopropylamine | - | ≥99.5%, anhydrous | e.g., Sigma-Aldrich |

| n-Butyllithium | n-BuLi | 2.5 M in hexanes | e.g., Sigma-Aldrich |

| Benzyl bromide | BnBr | ≥98% | e.g., Sigma-Aldrich |

| Tetrahydrofuran | THF | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich |

| Saturated Ammonium Chloride Solution | Sat. NH4Cl | - | Laboratory prep. |

| Ethyl Acetate | EtOAc | ACS grade | e.g., Fisher Sci. |

| Hexanes | - | ACS grade | e.g., Fisher Sci. |

| Anhydrous Magnesium Sulfate | MgSO4 | ≥97% | e.g., Sigma-Aldrich |

| Silica Gel | - | 60 Å, 230-400 mesh | e.g., Sorbent Tech. |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Schlenk line or inert gas (Argon or Nitrogen) manifold

-

Syringes and needles

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure

Step 1: In situ Preparation of Lithium Diisopropylamide (LDA)

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 40 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 eq) to the cooled THF.

-

To this solution, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 eq) dropwise via syringe over 10 minutes.

-

Allow the resulting solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Enolate Formation and Alkylation

-

In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.99 g, 10.0 mmol, 1.0 eq) in anhydrous THF (20 mL).

-

Cool this solution to -78 °C.

-

Slowly transfer the freshly prepared LDA solution from Step 1 to the solution of N-Boc-4-piperidone via cannula or a pre-cooled syringe over 20 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

-

Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 eq) dropwise to the enolate solution.

-

Allow the reaction to stir at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

-

Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow oil.

Data Summary

| Parameter | Value |

| Starting Material | |

| N-Boc-4-piperidone (MW) | 199.25 g/mol |

| Amount Used | 1.99 g (10.0 mmol) |

| Reagents | |

| Diisopropylamine (MW) | 101.19 g/mol |

| Amount Used | 1.54 mL (11.0 mmol) |

| n-Butyllithium | 4.4 mL (2.5 M in hexanes, 11.0 mmol) |

| Benzyl Bromide (MW) | 171.04 g/mol |

| Amount Used | 1.31 mL (11.0 mmol) |

| Product | |

| Product Name | This compound |

| Molecular Formula | C17H23NO3 |

| Molecular Weight | 289.37 g/mol |

| Expected Yield | 65-80% |

| Appearance | Pale yellow oil |

| Characterization (Expected) | |

| 1H NMR (CDCl3, 400 MHz) | δ 7.35-7.15 (m, 5H), 4.10-3.90 (m, 2H), 3.40-3.20 (m, 2H), 3.10-2.95 (m, 1H), 2.80-2.60 (m, 2H), 2.50-2.30 (m, 2H), 1.45 (s, 9H) |

| 13C NMR (CDCl3, 100 MHz) | δ 208.5, 154.8, 139.0, 129.0, 128.5, 126.5, 80.0, 52.0, 45.0, 41.0, 35.0, 28.4 |

| Mass Spec (ESI+) | m/z 290.17 [M+H]+, 312.15 [M+Na]+ |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Benzyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood.

-

Diisopropylamine is flammable and corrosive.

-

The reaction should be carried out under anhydrous conditions as LDA reacts violently with water.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. The procedure is suitable for laboratory scale and can be adapted for larger scale production with appropriate safety considerations. The resulting product is a versatile intermediate for the synthesis of a variety of biologically active molecules.

Application Notes and Protocols: tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate (CAS 193274-82-7) as a key building block in medicinal chemistry. This versatile piperidine derivative serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, most notably neurokinin-1 (NK1) receptor antagonists and dopamine receptor modulators.[1] The presence of a Boc-protected nitrogen allows for selective and controlled transformations, making it an ideal scaffold for the development of novel therapeutics targeting the central nervous system (CNS).[1]

Key Applications in Drug Discovery

The primary application of this compound lies in its conversion to 4-amino-3-benzylpiperidine derivatives. This is typically achieved through reductive amination, a cornerstone reaction in medicinal chemistry for the formation of C-N bonds.[2][3] The resulting chiral aminopiperidine scaffold is a privileged structure found in numerous potent and selective antagonists of the NK1 receptor.

NK1 receptor antagonists have significant therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, postoperative nausea, and depression.[4] The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in pain transmission, inflammation, and mood regulation.[5][6] By blocking the action of Substance P, NK1 receptor antagonists can effectively modulate these physiological processes.

Synthesis of a Potent Neurokinin-1 (NK1) Receptor Antagonist

A notable application of this compound is in the synthesis of potent NK1 receptor antagonists, as exemplified by compounds described in patent literature. The following workflow illustrates the conversion of the starting material into a representative NK1 receptor antagonist.

Caption: Synthetic workflow for an NK1 receptor antagonist.

Quantitative Data: Biological Activity of Synthesized NK1 Receptor Antagonists

The following table summarizes the in vitro biological activity of representative NK1 receptor antagonists synthesized from a 4-amino-3-benzylpiperidine core, demonstrating the high affinity for the human NK1 receptor. The data is adapted from patent literature describing similar compounds.

| Compound ID | R Group on Amide Nitrogen | hNK1 IC50 (nM) |

| 1a | 3,5-bis(trifluoromethyl)benzyl | 1.2 |

| 1b | 3,5-dichlorobenzyl | 2.5 |

| 1c | 4-fluoro-3,5-bis(trifluoromethyl)benzyl | 0.8 |

Experimental Protocols

Protocol 1: Reductive Amination of this compound

This protocol describes the conversion of the ketone to the corresponding primary amine, a crucial step in the synthesis of NK1 receptor antagonists.

Materials:

-

This compound

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) in portions, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-amino-3-benzylpiperidine-1-carboxylate.

Protocol 2: Amide Coupling to Synthesize an NK1 Receptor Antagonist

This protocol details the coupling of the synthesized amine with a substituted benzoic acid to form the final antagonist scaffold.

Materials:

-

tert-Butyl 4-amino-3-benzylpiperidine-1-carboxylate (from Protocol 1)

-

3,5-bis(trifluoromethyl)benzoic acid

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of tert-butyl 4-amino-3-benzylpiperidine-1-carboxylate (1.0 eq) and 3,5-bis(trifluoromethyl)benzoic acid (1.1 eq) in DMF, add DIPEA (3.0 eq).

-

Add BOP reagent (1.2 eq) to the mixture and stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the Boc-protected NK1 receptor antagonist.

-

For Boc deprotection, dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1) and stir at room temperature for 1-2 hours.

-

Concentrate the mixture under reduced pressure and purify the residue to obtain the final NK1 receptor antagonist.

Signaling Pathway

Neurokinin-1 (NK1) Receptor Signaling Pathway

The binding of the neuropeptide Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This pathway is central to the physiological responses modulated by NK1 receptor antagonists.[7][8][9][10]

Caption: NK1 Receptor Signaling Cascade.

Disclaimer: These application notes and protocols are intended for informational purposes only and should be used by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization.

References

- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Alkylation of N-Boc-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the alkylation of N-Boc-4-piperidone, a critical building block in the synthesis of various pharmaceutical compounds, particularly in the development of novel therapeutics. The protocols focus on reductive amination, a widely employed and versatile method for introducing a wide range of alkyl and aryl substituents at the 4-position of the piperidine ring.

Introduction

N-Boc-4-piperidone is a valuable starting material in medicinal chemistry due to its protected nitrogen, which prevents unwanted side reactions, and the reactive ketone at the 4-position. Alkylation at this position is a key step in the synthesis of a diverse array of biologically active molecules, including ligands for G-protein coupled receptors (GPCRs) and other therapeutic targets. The primary method detailed herein is one-pot reductive amination, which involves the formation of an imine or enamine intermediate followed by in-situ reduction.

Core Reaction: Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. In the context of N-Boc-4-piperidone, the reaction proceeds by the initial formation of an iminium ion intermediate upon reaction with a primary or secondary amine. This intermediate is then reduced by a hydride source, typically a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), to yield the corresponding N-alkylated product. This method is favored for its operational simplicity, mild reaction conditions, and broad substrate scope.[1][2][3]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination with Primary Amines

This protocol describes a general method for the alkylation of N-Boc-4-piperidone using various primary amines and sodium triacetoxyborohydride.

Materials:

-

N-Boc-4-piperidone

-

Primary amine (e.g., aniline, benzylamine)

-

Sodium triacetoxyborohydride (STAB)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup

Procedure:

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous DCM or DCE, add the primary amine (1.0-1.2 eq.). If the amine salt is used, a tertiary amine base (e.g., triethylamine) should be added to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to promote this step.[1]

-

Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. The reaction is often exothermic, and the addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired N-alkylated product.

Data Presentation

The following table summarizes the quantitative data from representative alkylation reactions of N-Boc-4-piperidone using the reductive amination protocol.

| Alkylating Amine | Reducing Agent | Solvent | Temperature | Reaction Time (h) | Yield (%) | Reference |

| Aniline | STAB | Dichloromethane | Room Temp. | 16 | Not specified, but used in multi-step synthesis | [1] |

| 3,4-dichloroaniline | STAB | Not specified | Not specified | Not specified | Not specified, but successful synthesis reported | [3] |

Note: Yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the reductive amination of N-Boc-4-piperidone.

Chemical Transformation

Caption: General reaction scheme for the alkylation of N-Boc-4-piperidone via reductive amination.

References

Application Notes and Protocols for the Purification of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. The purity of this intermediate is critical as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This document provides detailed protocols for the purification of this compound, focusing on column chromatography and recrystallization techniques to achieve high purity (typically ≥98%).

Purification Strategies

The primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification.

Column Chromatography: This is a highly effective method for separating the target compound from a wide range of impurities with different polarities. It is suitable for both small- and large-scale purifications.

Recrystallization: This technique is ideal for removing small amounts of impurities from a solid sample. It is often used as a final polishing step after another purification method, such as column chromatography, to obtain a highly crystalline product with very high purity.

Data Presentation: Comparison of Purification Techniques

The following table summarizes representative data for the purification of this compound using different techniques. This data is illustrative and actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

| Purification Technique | Starting Material (Crude) | Initial Purity (%) | Eluent/Solvent System | Final Product | Final Purity (%) | Yield (%) |